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Compound of Interest

Compound Name: 3-Isocyanato-2-methylfuran

Cat. No.: B1291023 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed overview of the expected spectroscopic

characteristics of 3-isocyanato-2-methylfuran. Due to a lack of publicly available experimental

data for this specific compound, this guide leverages data from analogous compounds, namely

2-methylfuran, 3-methylfuran, and the isocyanate functional group, to predict the spectral

features. Detailed experimental protocols for acquiring and analyzing spectroscopic data are

also provided.

Introduction
3-Isocyanato-2-methylfuran is a bifunctional organic molecule containing a 2-methylfuran ring

and a highly reactive isocyanate group. The furan scaffold is a common motif in

pharmacologically active compounds, and the isocyanate group serves as a versatile handle

for synthetic transformations, making this compound a potentially valuable building block in

medicinal chemistry and materials science.[1] A thorough spectroscopic characterization is

essential for its identification, purity assessment, and for monitoring its reactions.
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Property Value Source

Molecular Formula C6H5NO2 [2][3]

Molecular Weight 123.11 g/mol [2]

Exact Mass 123.032028402 Da [2][3]

Monoisotopic Mass 123.032028402 Da [2][3]

IUPAC Name 3-isocyanato-2-methylfuran [2]

CAS Number 921938-65-0 [2]

Predicted XLogP3 2.2 [2]

Topological Polar Surface Area 42.6 Å² [2]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-isocyanato-2-
methylfuran. These predictions are based on the known spectral data of 2-methylfuran, 3-

methylfuran, and the characteristic absorbances of the isocyanate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃)

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5 ~7.2 - 7.4 d ~1.8

H-4 ~6.2 - 6.4 d ~1.8

-CH₃ ~2.2 - 2.4 s -

Rationale: The chemical shifts are estimated based on data for 2-methylfuran and 3-

methylfuran.[4][5][6] The isocyanate group at position 3 is expected to have a moderate

electron-withdrawing effect, potentially shifting the furan protons slightly downfield compared

to 2-methylfuran.
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Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)

C=O (Isocyanate) ~120 - 130

C-2 ~150 - 155

C-5 ~140 - 145

C-3 ~115 - 125

C-4 ~110 - 115

-CH₃ ~12 - 15

Rationale: The isocyanate carbon typically appears in the 120-130 ppm range. The furan ring

carbon shifts are extrapolated from data for furan and its methylated derivatives.[4]

Infrared (IR) Spectroscopy
Predicted Key IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N=C=O Asymmetric Stretch ~2280 - 2240 Strong, Sharp

C=C Stretch (Furan Ring) ~1600 - 1450 Medium

C-O-C Stretch (Furan Ring) ~1250 - 1000 Strong

C-H Stretch (Aromatic) ~3100 - 3000 Medium

C-H Stretch (Alkyl) ~2980 - 2850 Medium

Rationale: The most characteristic peak will be the strong, sharp absorption of the

isocyanate (-N=C=O) group's asymmetric stretch, which is typically found in the 2280-2240

cm⁻¹ region.[7][8] The other absorptions are characteristic of the 2-methylfuran moiety.[9][10]

Mass Spectrometry (MS)
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Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Identity Notes

123 [M]⁺ Molecular ion peak.

95 [M - CO]⁺ Loss of carbon monoxide.

80 [M - NCO]⁺ Loss of the isocyanate group.

39
A common fragment for furan

rings.[9]

Rationale: The molecular ion peak is expected at an m/z corresponding to the molecular

weight (123). Common fragmentation pathways for furan derivatives and isocyanates are

predicted.[11][12]

UV-Vis Spectroscopy
Predicted UV-Vis Absorption Data

Solvent Predicted λmax (nm)

Ethanol ~220 - 240

Rationale: Furan and its simple derivatives typically exhibit a strong absorption band in the

UV region around 200-220 nm. The conjugation with the isocyanate group may lead to a

slight bathochromic (red) shift.[13]

Experimental Protocols
The following are detailed methodologies for the key experiments required for the

spectroscopic characterization of 3-isocyanato-2-methylfuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 3-isocyanato-2-methylfuran in

about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR

tube.[9]

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical

shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the

residual solvent peak.[4]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

Acquisition: Acquire the Free Induction Decay (FID) signal.[9]

Data Processing:

Perform a Fourier Transform (FT) on the FID to obtain the frequency-domain spectrum.[9]

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[9]

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.[9]

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.[9]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between

two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in a

liquid cell.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[14]

Background Spectrum: Record a background spectrum of the empty sample holder or the

solvent.

Sample Spectrum: Record the spectrum of the sample.
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Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) to generate positively charged ions (molecular ion and fragment ions).

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

Detection: The abundance of each ion is measured by a detector.[4]

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.[4]

UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax).

Methodology:

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to give a

maximum absorbance between 0.5 and 1.5.

Instrumentation: Use a double-beam UV-Vis spectrophotometer.[9]

Blank Spectrum: Record a baseline spectrum using a cuvette containing only the pure

solvent.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Spectroscopic_Analysis_of_Furan_and_its_Methylated_Isomers.pdf
https://www.benchchem.com/pdf/A_Comparative_Spectroscopic_Analysis_of_Furan_and_its_Methylated_Isomers.pdf
https://www.benchchem.com/pdf/A_Comparative_Spectroscopic_Analysis_of_Furan_and_its_Methylated_Isomers.pdf
https://www.benchchem.com/pdf/spectroscopic_properties_of_furan_and_its_derivatives.pdf
https://www.benchchem.com/pdf/spectroscopic_properties_of_furan_and_its_derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Spectrum: Replace the blank with the sample cuvette and acquire the absorption

spectrum.[9]

Data Analysis: The instrument plots absorbance versus wavelength. Identify the wavelength

of maximum absorbance (λmax).[9]

Visualizations
Experimental Workflow for NMR Spectroscopy
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Caption: Workflow for NMR Spectroscopic Analysis.

Experimental Workflow for Mass Spectrometry (EI)
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Sample Introduction
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Caption: General workflow for Electron Ionization Mass Spectrometry.

Logical Relationship of Spectroscopic Techniques
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Caption: Relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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